![molecular formula C18H12F3N5S B2499157 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1210715-80-2](/img/structure/B2499157.png)
6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds, particularly those containing the triazolo[4,3-b]pyridazine moiety, has been a subject of interest due to their potential pharmacological activities. In one study, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and evaluated for their anxiolytic activity. These compounds were found to inhibit [3H]diazepam binding, suggesting a possible interaction with the GABA receptor, which is a known target for anxiolytic drugs . Another research effort focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved a multi-step reaction starting with 2-(4-chloro-3-methylphenoxy)acetic acid and culminating in the desired compound after several intermediate steps. The structure of the synthesized compound was confirmed using various spectroscopic techniques and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of these triazolo[4,3-b]pyridazine derivatives is crucial for their biological activity. In the case of the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] derivative, the compound crystallized in the monoclinic crystal system, and its molecular geometry was confirmed by X-ray diffraction. Density functional theory (DFT) calculations were performed to ensure the theoretical values matched the experimental data. The study also reported on the HOMO-LUMO energy gap and global reactivity descriptors, which are important for understanding the chemical reactivity and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring in the 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines can significantly affect their anxiolytic activity and binding affinity to the GABA receptor . The intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, observed in the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl] derivative, play a role in the stability and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and reactivity. The spectroscopic techniques used in the characterization, such as IR, NMR, and LC-MS, provide information about the functional groups present and the purity of the compounds. The crystalline nature and the specific crystal system in which the compound crystallizes can affect its solubility and stability, which are important parameters for drug development . The HOMO-LUMO energy gap obtained from DFT calculations gives insights into the electronic properties and potential chemical reactivity of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
The compound 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds known for their significant pharmaceutical importance. A related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, has been synthesized, demonstrating the complexity and the potential of these compounds for various applications. The synthesized compound was analyzed using spectroscopic techniques, X-ray diffraction, and Density Functional Theory (DFT) calculations. This process highlights the compound's potential applications in medicinal chemistry due to its structural and electronic properties (Hamdi Hamid Sallam et al., 2021).
Potential Pharmaceutical Applications
The broader family of [1,2,4]triazolo[4,3-b]pyridazine compounds has been explored for various pharmaceutical activities. For instance, derivatives have shown promising results as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. These findings suggest potential applications of 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in cardiovascular health (Y. Sato et al., 1980).
Bioactivity and Therapeutic Potential
The triazolo[4,3-b]pyridazine framework has also been incorporated into compounds evaluated for antihistaminic activity and inhibition of eosinophil infiltration. These activities highlight the potential use of 6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine in developing treatments for conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).
Propiedades
IUPAC Name |
6-pyridin-2-yl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)13-6-4-12(5-7-13)11-27-17-24-23-16-9-8-15(25-26(16)17)14-3-1-2-10-22-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRIDPZFLZJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

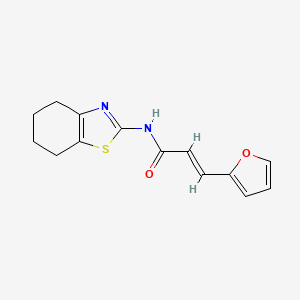
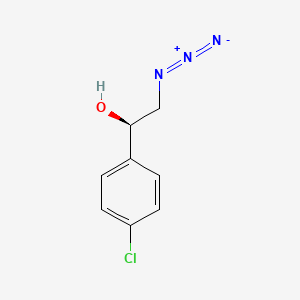
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

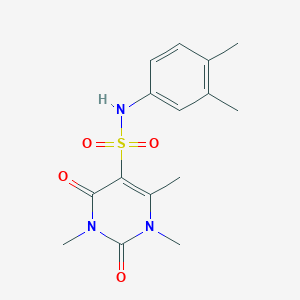
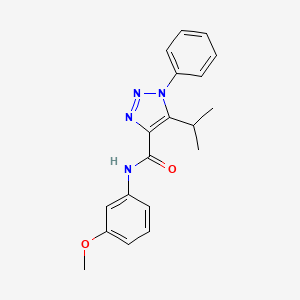
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)
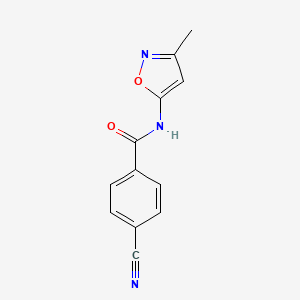
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)